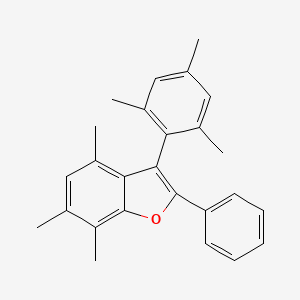
Benzofuran, 4,6,7-trimethyl-2-phenyl-3-(2,4,6-trimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mesityl-4,6,7-trimethyl-2-phenylbenzofuran is a complex organic compound belonging to the benzofuran family It is characterized by its unique structure, which includes a benzofuran core substituted with mesityl, trimethyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-4,6,7-trimethyl-2-phenylbenzofuran typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Mesityl-4,6,7-trimethyl-2-phenylbenzofuran can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzofuran ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Nitric acid, manganese dioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with nitric acid can yield trimesic acid, while reduction with lithium aluminum hydride can produce the corresponding alcohols.
Aplicaciones Científicas De Investigación
3-Mesityl-4,6,7-trimethyl-2-phenylbenzofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Industry: Used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 3-Mesityl-4,6,7-trimethyl-2-phenylbenzofuran exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. For example, its ability to undergo electrophilic aromatic substitution makes it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylbenzophenone: Similar in structure but lacks the benzofuran core.
Mesitylene: Contains the mesityl group but does not have the benzofuran or phenyl groups.
Tris(2,4,6-trichlorophenyl)methyl radical: Shares the mesityl substitution but differs in its radical nature and lack of benzofuran.
Uniqueness
3-Mesityl-4,6,7-trimethyl-2-phenylbenzofuran is unique due to its combination of mesityl, trimethyl, and phenyl groups attached to a benzofuran core. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
154459-40-2 |
|---|---|
Fórmula molecular |
C26H26O |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
4,6,7-trimethyl-2-phenyl-3-(2,4,6-trimethylphenyl)-1-benzofuran |
InChI |
InChI=1S/C26H26O/c1-15-12-17(3)22(18(4)13-15)24-23-19(5)14-16(2)20(6)25(23)27-26(24)21-10-8-7-9-11-21/h7-14H,1-6H3 |
Clave InChI |
CJZDSYWJUMMRIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=C(OC3=C(C(=CC(=C23)C)C)C)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


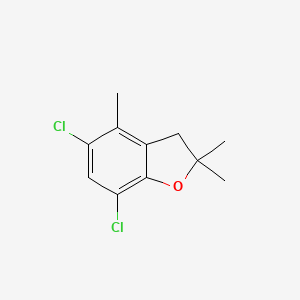
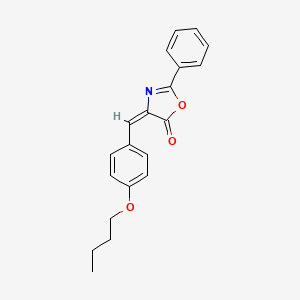
![Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12900718.png)
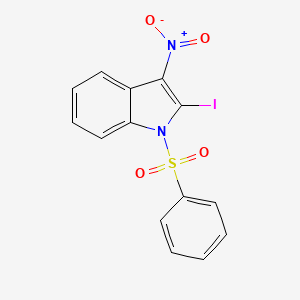
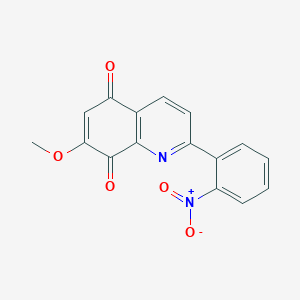
![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)
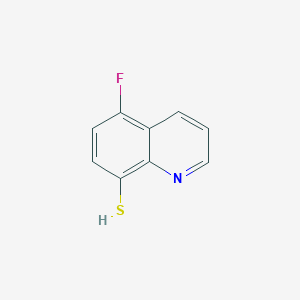
![6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12900748.png)

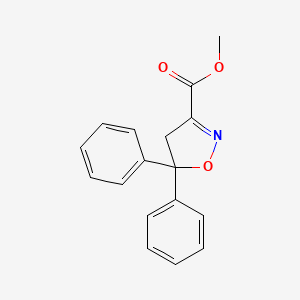
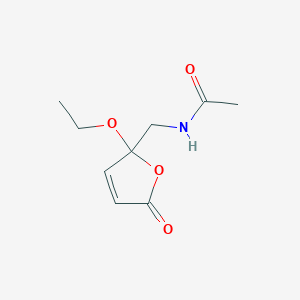
![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)
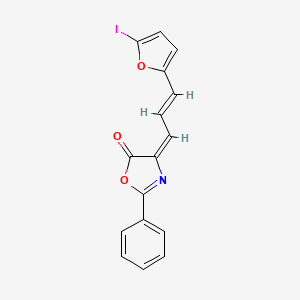
![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
